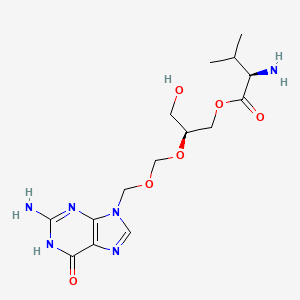

(S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

CAS No.:

Cat. No.: VC17407528

Molecular Formula: C15H24N6O6

Molecular Weight: 384.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N6O6 |

|---|---|

| Molecular Weight | 384.39 g/mol |

| IUPAC Name | [(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |

| Standard InChI | InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m0/s1 |

| Standard InChI Key | DVCUGHHGLKCBMT-VHSXEESVSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

| Canonical SMILES | CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a purine backbone (2-amino-6-oxo-1H-purin-9(6H)-yl) linked via a methoxymethoxy group to a glycerol-derived scaffold, which is esterified with 2-amino-3-methylbutanoate (Figure 1). The stereochemistry is defined by (S)- and (R)-configurations at distinct chiral centers, critical for its biological interactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |

| Molecular Formula | |

| Molecular Weight | 384.39 g/mol |

| SMILES | CC(C)C@HN |

| InChI Key | DVCUGHHGLKCBMT-VHSXEESVSA-N |

The purine moiety is analogous to nucleobases found in antiviral agents like acyclovir, suggesting potential antiviral applications . The ester linkage to 2-amino-3-methylbutanoate (a branched-chain amino acid derivative) enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis involves multi-step reactions to assemble the purine and amino acid ester components. Key steps include:

-

Purine Functionalization: Introduction of the methoxymethoxy group at the N9 position of 2-amino-6-oxopurine.

-

Esterification: Coupling the purine derivative with (R)-2-amino-3-methylbutanoic acid via a glycerol linker under controlled pH and temperature .

Table 2: Representative Reaction Conditions

| Step | Conditions |

|---|---|

| Purine Functionalization | Solvent: DMF; Catalyst: NaH; Temperature: 0–5°C; Yield: 65–70% |

| Esterification | Solvent: Dichloromethane; Coupling Agent: DCC/DMAP; Temperature: RT; Yield: 50–55% |

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Nuclear Magnetic Resonance (NMR): and NMR spectra verify stereochemistry and functional group integrity .

-

Mass Spectrometry (MS): ESI-MS ([M+H] at m/z 385.39) aligns with theoretical molecular weight .

Mechanism of Enzymatic Activation

| Parameter | Value (Estimated) |

|---|---|

| 2–5 mM (similar to valacyclovir) | |

| 0.5–1.0 s | |

| pH Optimum | 7.4 (physiological) |

Research Gaps and Future Directions

While structural and enzymatic data are promising, in vivo pharmacokinetic and toxicity studies are lacking. Comparative studies with established prodrugs (e.g., valacyclovir) could validate efficacy. Additionally, computational modeling of VACVase-substrate interactions may guide rational design of derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume